molecular formula C37H56O8 B8069791 Integracin A

Integracin A

Cat. No.: B8069791
M. Wt: 628.8 g/mol
InChI Key: LCCCZIASPPCLCU-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integracin A is a unique ester compound derived from two structurally related alkylresorcinols. It was first isolated from the fungus Cytonaema species in 2002. This compound has garnered attention due to its potent inhibitory activity against HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome .

Scientific Research Applications

Integracin A has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Integracin A is synthesized through the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-(acetoxy)undecyl group at position 2 . The synthesis involves multiple steps, including esterification and hydroxylation reactions under controlled conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in small quantities for research purposes. The production involves the cultivation of the Cytonaema species fungus, followed by extraction and purification processes .

Chemical Reactions Analysis

Types of Reactions: Integracin A undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols under suitable conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

Integracin A stands out due to its potent inhibitory activity and unique structural features, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2-[(8R)-8-acetyloxyundecyl]-4,6-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3/t33-,34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCZIASPPCLCU-KKLWWLSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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